molecular formula C20H13BrN4O4 B3650509 (4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B3650509
M. Wt: 453.2 g/mol
InChI Key: BNVPZDYRCVHHOZ-PDGQHHTCSA-N
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Description

(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl group, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the bromophenyl and nitrophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can introduce or modify functional groups on the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its bromophenyl and nitrophenyl groups, in particular, make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O4/c21-13-3-5-15(6-4-13)24-20(27)18(19(26)22-24)12-17-2-1-11-23(17)14-7-9-16(10-8-14)25(28)29/h1-12H,(H,22,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPZDYRCVHHOZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 3
Reactant of Route 3
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 4
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-1-(4-bromophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrazolidine-3,5-dione

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